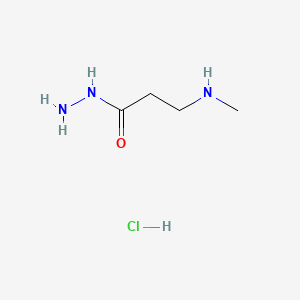
3-(Methylamino)propanehydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)propanehydrazide hydrochloride is an organic compound with the molecular formula C4H12ClN3O It is a derivative of hydrazide and is characterized by the presence of a methylamino group attached to a propanehydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)propanehydrazide hydrochloride typically involves the reaction of methylamine with propanehydrazide under controlled conditions. One common method involves the following steps:
Starting Materials: Methylamine and propanehydrazide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature of around 25-30°C.
Procedure: Methylamine is added dropwise to a solution of propanehydrazide in water, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Automated Systems: Employing automated systems for precise control of reaction parameters, such as temperature, pH, and reactant concentrations.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylamino)propanehydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazides or amines.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)propanehydrazide hydrochloride has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Therapeutic Agents: Explored for its therapeutic properties in treating certain medical conditions.
Industry
Polymer Production: Utilized in the production of specialty polymers.
Material Science: Applied in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)propanehydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Alter Gene Expression: Influence gene expression by interacting with transcription factors and other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
Methiopropamine: A stimulant with a similar amine group.
Dipivefrine: A prodrug of epinephrine with related chemical properties.
Uniqueness
3-(Methylamino)propanehydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C4H12ClN3O |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
3-(methylamino)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C4H11N3O.ClH/c1-6-3-2-4(8)7-5;/h6H,2-3,5H2,1H3,(H,7,8);1H |
InChI-Schlüssel |
OCTUCVOVEAFRCB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(=O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
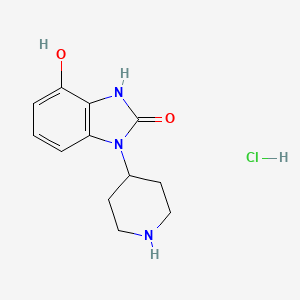
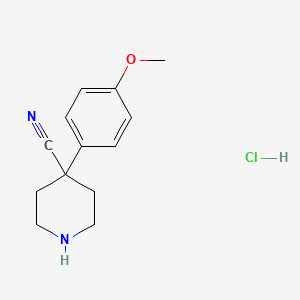
![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
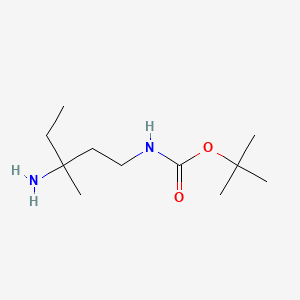
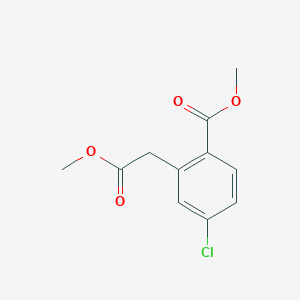
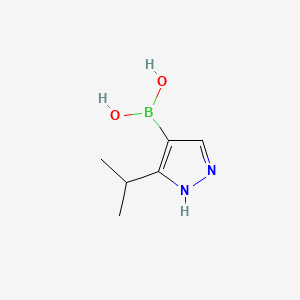
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
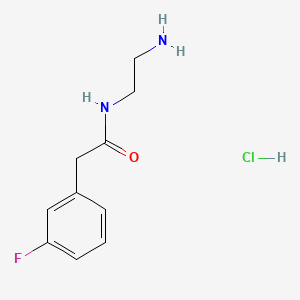
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
